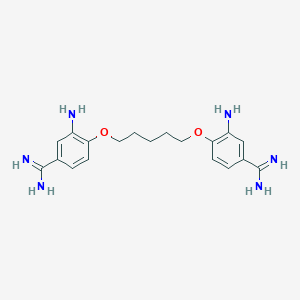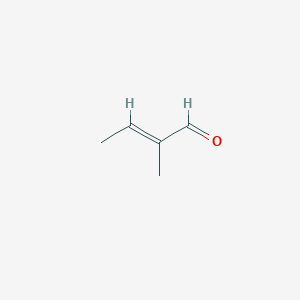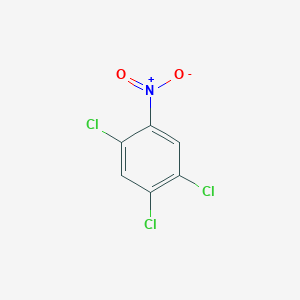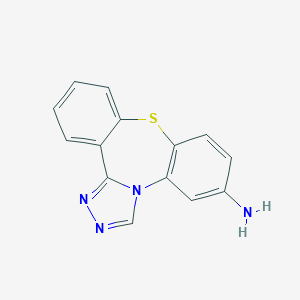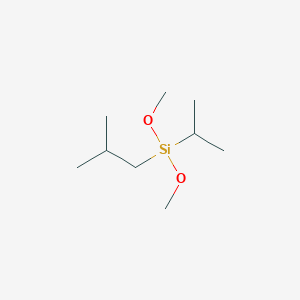
6-Propylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propylpyridine-3-carbonitrile (PPNC) is a chemical compound that belongs to the class of pyridine derivatives. It is an important molecule in the field of medicinal chemistry due to its potential therapeutic applications. PPNC has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Scientific Research Applications
6-Propylpyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects. 6-Propylpyridine-3-carbonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-Propylpyridine-3-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Mechanism Of Action
The mechanism of action of 6-Propylpyridine-3-carbonitrile is not fully understood. However, it has been proposed that 6-Propylpyridine-3-carbonitrile exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 6-Propylpyridine-3-carbonitrile has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical And Physiological Effects
6-Propylpyridine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 6-Propylpyridine-3-carbonitrile has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-Propylpyridine-3-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages And Limitations For Lab Experiments
6-Propylpyridine-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations associated with the use of 6-Propylpyridine-3-carbonitrile in lab experiments. 6-Propylpyridine-3-carbonitrile is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, 6-Propylpyridine-3-carbonitrile has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on 6-Propylpyridine-3-carbonitrile. One area of research could focus on improving the water-solubility of 6-Propylpyridine-3-carbonitrile, which would make it easier to administer in certain experiments. Another area of research could focus on studying the in vivo effects of 6-Propylpyridine-3-carbonitrile, which would provide a better understanding of its potential therapeutic applications. Additionally, future research could investigate the potential of 6-Propylpyridine-3-carbonitrile as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 6-Propylpyridine-3-carbonitrile is a chemical compound that has potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-diabetic effects and has been extensively studied for its biological activities. 6-Propylpyridine-3-carbonitrile can be synthesized through a multi-step process and has advantages and limitations for lab experiments. Future research on 6-Propylpyridine-3-carbonitrile could focus on improving its water-solubility, studying its in vivo effects, and investigating its potential as a treatment for other diseases.
Synthesis Methods
6-Propylpyridine-3-carbonitrile can be synthesized through a multi-step process. The first step involves the reaction of 3-pyridinecarbonitrile with propylmagnesium bromide to obtain 6-propylpyridine-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia to form 6-Propylpyridine-3-carbonitrile.
properties
IUPAC Name |
6-propylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-3-9-5-4-8(6-10)7-11-9/h4-5,7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOXNPNZXKKQJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylpyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

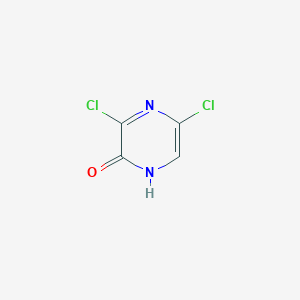

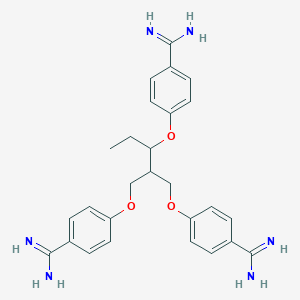
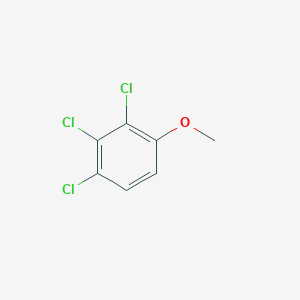
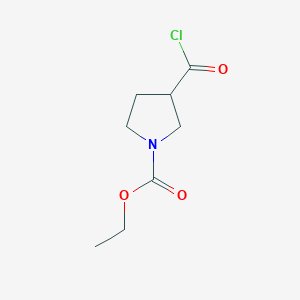

![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
